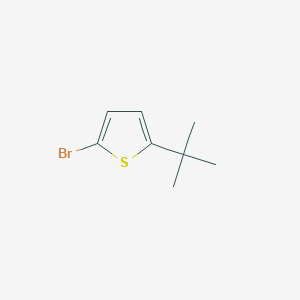

2-Bromo-5-(tert-butyl)thiophene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-tert-butylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrS/c1-8(2,3)6-4-5-7(9)10-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTEIRRKBIRSBIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70524460 | |

| Record name | 2-Bromo-5-tert-butylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93425-02-6 | |

| Record name | 2-Bromo-5-tert-butylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-tert-butylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Tert Butyl Thiophene

Direct Halogenation Strategies for Bromothiophene Scaffolds

Direct halogenation is a cornerstone of thiophene (B33073) functionalization. The thiophene ring is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution. The presence of an activating group, such as a tert-butyl moiety, further enhances this reactivity and directs the position of substitution. The primary starting material for this approach is 2-(tert-butyl)thiophene.

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of electron-rich aromatic and heteroaromatic compounds, including thiophenes. researchgate.netorganic-chemistry.org The reaction proceeds via an electrophilic substitution mechanism where NBS serves as a source of an electrophilic bromine species (Br+). For the synthesis of 2-Bromo-5-(tert-butyl)thiophene, the reaction involves the treatment of 2-(tert-butyl)thiophene with NBS in a suitable solvent.

The reaction is typically carried out under mild conditions. Common solvents include polar aprotic solvents like acetonitrile or chloroform, and sometimes acetic acid. researchgate.nettandfonline.com The reaction temperature is often maintained at or below room temperature to control selectivity and minimize the formation of byproducts. The high reactivity of the thiophene ring, activated by the tert-butyl group, generally leads to a rapid and efficient reaction. Computational studies on the bromination of thiophenes with NBS indicate that the formation of a bromonium ion intermediate is a favorable pathway. researchgate.net

| Reagent | Solvent | Temperature | Yield | Regioselectivity |

| NBS | Acetonitrile | Room Temp. | High | >99% (at C5) |

| NBS | Chloroform | 0°C to RT | Good to High | High (at C5) |

| NBS | Acetic Acid | Room Temp. | High | High (at C5) |

This interactive table summarizes typical conditions for the NBS bromination of 2-alkylthiophenes, which are analogous to 2-(tert-butyl)thiophene.

Molecular bromine (Br₂) is a classic and potent reagent for the electrophilic bromination of aromatic compounds. It can be used to synthesize this compound from 2-(tert-butyl)thiophene, often in the presence of a solvent like acetic acid or without a catalyst due to the high reactivity of the thiophene substrate.

However, the high reactivity of Br₂ can sometimes lead to over-bromination, resulting in the formation of dibrominated or polybrominated thiophene derivatives. To control the reaction and achieve mono-bromination, reaction conditions must be carefully managed. This includes using stoichiometric amounts of bromine, low reaction temperatures, and dilute solutions. While effective, the use of molecular bromine requires careful handling due to its corrosive and toxic nature, making NBS a more common choice in many laboratory settings for its ease of handling and higher selectivity.

The regiochemical outcome of the bromination of 2-(tert-butyl)thiophene is governed by the inherent electronic properties of the thiophene ring and the directing effect of the substituent.

Inherent Reactivity of the Thiophene Ring: The sulfur atom in the thiophene ring can stabilize an adjacent carbocation (sigma complex) formed during electrophilic substitution more effectively at the α-positions (C2 and C5) than at the β-positions (C3 and C4). This makes the α-positions the most reactive sites for electrophiles.

Directing Effect of the tert-Butyl Group: The tert-butyl group at the C2 position is an electron-donating alkyl group. Through an inductive effect, it pushes electron density into the thiophene ring, further activating it towards electrophilic attack. As an ortho-, para-director in aromatic systems, it strongly directs incoming electrophiles to the C3 (ortho) and C5 (para) positions.

The combination of these two factors results in overwhelming selectivity for substitution at the C5 position. The inherent preference of the thiophene ring for α-substitution and the para-directing influence of the C2-tert-butyl group align perfectly, making the C5 position the sole site of bromination under controlled conditions. Studies on various substituted thiophenes consistently show that bromination occurs with high regioselectivity at the vacant α-position. tandfonline.comresearchgate.net

Convergent and Divergent Synthetic Routes

Convergent synthesis strategies involve the formation of the target molecule from separate fragments that are combined late in the synthetic sequence. In the context of this compound, this could involve introducing the tert-butyl group onto a pre-brominated thiophene ring.

While direct bromination of 2-(tert-butyl)thiophene is the most straightforward approach, it is theoretically possible to synthesize the target compound through functional group interconversions. For instance, a 5-substituted 2-bromothiophene (B119243) could be converted to the final product. A hypothetical route could involve a Grignard or organolithium reagent. Starting from 2,5-dibromothiophene, a selective metal-halogen exchange at one position followed by quenching with an electrophilic tert-butyl source could be envisioned. However, controlling the selectivity of the initial metal-halogen exchange can be challenging. Such multi-step sequences are generally less efficient than direct bromination.

The introduction of the tert-butyl group onto a 2-bromothiophene scaffold is a viable convergent approach, most commonly achieved via a Friedel-Crafts alkylation reaction. cerritos.edu In this method, 2-bromothiophene is reacted with a tert-butylating agent, such as tert-butyl chloride or tert-butanol, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). cerritos.edu

The tert-butylating agent and Lewis acid generate a tert-butyl carbocation, which then acts as the electrophile. The regioselectivity of this reaction is determined by the directing effects of the sulfur atom and the bromine substituent on the thiophene ring.

The sulfur atom strongly activates the α-positions (C5 in this case).

The strong activating and directing effect of the sulfur atom towards the C5 position typically dominates, leading to the formation of this compound as the major product. However, the formation of other isomers is possible, and reaction conditions must be optimized to maximize the yield of the desired product.

| Alkylating Agent | Catalyst | Temperature | Expected Major Product |

| tert-Butyl Chloride | AlCl₃ | Low | This compound |

| tert-Butanol | H₂SO₄ / FeCl₃ | Room Temp. | This compound |

This interactive table outlines typical conditions for Friedel-Crafts tert-butylation of an activated aromatic ring.

Advanced Synthetic Techniques and Process Intensification

Flow Chemistry Applications in Bromothiophene Synthesis

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering superior control over reaction parameters, enhanced safety, and simplified scale-up. springerprofessional.destrath.ac.uk While specific literature on the flow synthesis of this compound is not abundant, the principles and methodologies have been successfully applied to the synthesis of related bromothiophenes and other heterocyclic compounds, demonstrating the high potential for this application. strath.ac.ukresearchgate.net

Flow chemistry involves performing chemical reactions in a continuous stream within a network of tubes or microreactors. This approach provides significant advantages, including rapid heat and mass transfer, precise temperature and pressure control, and the ability to handle hazardous reagents more safely. springerprofessional.deresearchgate.net For the bromination of thiophenes, flow chemistry allows for the safe in situ generation and immediate consumption of hazardous reagents like molecular bromine, thereby minimizing risks associated with its storage and handling. nih.govmdpi.com

A notable example is the continuous synthesis of 2-bromothiophene in a micro-channel reactor, which serves as a model for the synthesis of its derivatives. researchgate.net This process demonstrates significant improvements in reaction time, conversion, and selectivity compared to conventional batch methods. The key parameters from this model system highlight the efficiency of flow processing.

Table 1: Optimized Process Conditions for Continuous Synthesis of 2-Bromothiophene in a Micro-channel Reactor

| Parameter | Value |

|---|---|

| Reactants | Thiophene, Hydrogen Bromide (HBr), Hydrogen Peroxide (H₂O₂) |

| Molar Ratio (Thiophene:HBr:H₂O₂) | 1:1.25:1.375 |

| Reaction Temperature | 25°C |

| Residence Time | 30 seconds |

| Thiophene Conversion | 84.3% |

| 2-Bromothiophene Selectivity | 79.9% |

Data derived from a study on the preparation of 2-bromothiophene in a micro-channel reactor, serving as a relevant model for substituted thiophene synthesis. researchgate.net

This methodology can be adapted for this compound by feeding a stream of 2-(tert-butyl)thiophene with a brominating agent, potentially generated in situ, through a temperature-controlled reactor. A protocol for electrophilic bromination in flow has been developed where bromine (Br₂) is generated by reacting an oxidant like sodium hypochlorite (NaOCl) with hydrobromic acid (HBr). nih.govmdpi.com This stream is immediately mixed with the substrate, and any residual bromine is quenched in-line, resulting in a safer and more sustainable process with high yields (78% to 99%) for various substrates. nih.govmdpi.com Such a setup would offer a robust, scalable, and safe manufacturing route for this compound.

Principles of Green Chemistry in the Preparation of this compound

The integration of green chemistry principles is essential for developing sustainable and environmentally responsible chemical processes. yale.edu The synthesis of this compound can be significantly improved by applying these principles to minimize waste, reduce energy consumption, and use less hazardous materials. nih.gov

The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical syntheses. yale.edu Key principles applicable to the synthesis of this compound include waste prevention, atom economy, and the use of less hazardous chemical syntheses.

| 9. Catalysis | Catalytic reagents are superior to stoichiometric reagents. yale.edu The use of catalysts, such as zeolites or metal complexes, can enable highly selective bromination at the desired position, reducing waste and improving efficiency. google.com |

By implementing these green chemistry principles, the synthesis of this compound can be transformed into a more sustainable process. For instance, the traditional use of stoichiometric amounts of molecular bromine in hazardous solvents can be replaced by a catalytic process in a greener solvent or a solvent-free flow system that generates the brominating agent on demand. nih.govgoogle.com This not only reduces the environmental footprint but also enhances the safety and economic viability of the production process.

Reactivity and Mechanistic Investigations of 2 Bromo 5 Tert Butyl Thiophene

Transition Metal-Catalyzed Cross-Coupling Transformations

The carbon-bromine bond at the 2-position of the thiophene (B33073) ring in 2-Bromo-5-(tert-butyl)thiophene is a key functional group that allows for a variety of palladium-catalyzed cross-coupling reactions. The electron-rich nature of the thiophene ring, enhanced by the electron-donating tert-butyl group at the 5-position, influences the reactivity of the compound in these catalytic cycles.

Mechanistic Framework of Palladium-Catalyzed Cross-Coupling Reactions

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, involves a catalytic cycle comprising three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgresearchgate.net The active catalyst is typically a Pd(0) species, which may be generated in situ from a Pd(II) precursor. uwindsor.cawiley-vch.de

The catalytic cycle is initiated by the oxidative addition of the aryl halide, in this case, this compound, to a coordinatively unsaturated Pd(0) complex. wikipedia.orgwiley-vch.de This step involves the cleavage of the carbon-bromine bond and the formation of a new organopalladium(II) complex. acs.org The reactivity in oxidative addition is often influenced by the electronic properties of the aryl halide; electron-poor aryl halides tend to react faster. acs.org However, the use of bulky, electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), can significantly accelerate the oxidative addition of even electron-rich aryl chlorides and bromides. illinois.edunih.gov The reaction typically proceeds through a three-centered transition state to form an initial cis-complex, which may rapidly isomerize to the more thermodynamically stable trans-isomer. uwindsor.caillinois.edu For this compound, the oxidative addition to a Pd(0) center like Pd(PPh₃)₄ would result in a square planar Pd(II) intermediate.

Following oxidative addition, the transmetalation step occurs, where the organic group from an organometallic reagent (e.g., organoboron or organotin) is transferred to the palladium(II) center, displacing the halide. wikipedia.orgrsc.org This step is often the rate-determining step of the catalytic cycle, particularly in Suzuki and Stille reactions. wikipedia.orguwindsor.ca In the Suzuki-Miyaura reaction, the transmetalation is facilitated by a base, which activates the organoboron compound. researchgate.net Two primary pathways for transmetalation in Suzuki couplings are proposed: the "boronate pathway," involving a pre-formed boronate species, and the "oxo-palladium pathway," where a palladium-hydroxo complex reacts with the boronic acid. researchgate.netresearchgate.netnih.gov The choice of pathway can depend on the reaction conditions. researchgate.net In the Stille reaction, the mechanism of transmetalation can vary depending on the ligands and substrates, but it involves the interaction of the organostannane with the Pd(II) complex to exchange the organic group. uwindsor.ca

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. uwindsor.calibretexts.org For this to occur, the organic groups typically need to be in a cis orientation on the palladium complex. uwindsor.ca The rate of reductive elimination can be influenced by the nature of the phosphine ligands; bulky ligands can sometimes accelerate this step by promoting the formation of a three-coordinate T-shaped intermediate. uwindsor.caresearchgate.net The reductive elimination from the diorganopalladium(II) intermediate derived from this compound would yield the desired coupled product and the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki-Miyaura Cross-Coupling Reactions with Organoboron Compounds

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds, valued for its mild conditions and the low toxicity of the boron-containing byproducts. illinois.edu this compound serves as an effective electrophilic partner in these reactions, coupling with various aryl and vinyl boronic acids or their esters. nih.govnih.gov The reaction is catalyzed by a palladium(0) complex, often in the presence of a phosphine ligand and a base. nih.govd-nb.info The regioselectivity of the reaction is high, with the coupling occurring exclusively at the C-Br bond. nih.govd-nb.info

Below is a table representing typical conditions for the Suzuki-Miyaura coupling of a substituted 2-bromothiophene (B119243), which are applicable to this compound.

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good to Excellent | nih.gov, nih.gov |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good to Excellent | nih.gov |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good to Excellent | nih.gov |

| Potassium vinyltrifluoroborate | Pd(dppf)Cl₂ (6) | Cs₂CO₃ | Toluene/H₂O | 80 | 12 | Good | nih.gov |

Stille Cross-Coupling Reactions Employing Organotin Reagents

The Stille reaction offers a complementary method for C-C bond formation, involving the coupling of an organic halide with an organotin compound, catalyzed by palladium. wikipedia.orgscienceopen.com A key advantage of the Stille reaction is the stability of organotin reagents to air and moisture and their compatibility with a wide range of functional groups. libretexts.orgthermofisher.com this compound can be effectively coupled with various organostannanes, such as aryl, vinyl, and alkynyl stannanes, under Stille conditions. wikipedia.org The reaction typically requires a palladium catalyst, often with phosphine ligands, and can be performed in non-polar solvents like THF or toluene. wikipedia.orgmsu.edu Additives like copper(I) salts can sometimes accelerate the reaction rate. harvard.edu

The following table illustrates representative conditions for Stille cross-coupling reactions applicable to this compound.

| Organotin Reagent | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ (2) | - | Toluene | 120 | 16 | High | wiley-vch.de |

| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (1-2) | - | THF | 65 | 1-3 | High | wikipedia.org |

| (E)-1-(Tributylstannyl)ethene | Pd(PPh₃)₄ (cat.) | - | THF | Reflux | 16 | Good | harvard.edu |

| 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (cat.) | - | DMF | 80 | - | Good | thermofisher.com |

Kumada-Tamao-Corriu Cross-Coupling Reactions with Grignard Reagents

The Kumada-Tamao-Corriu (or Kumada) coupling is a powerful method for forming carbon-carbon bonds by reacting an organic halide with a Grignard reagent, typically in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is widely used in the synthesis of polythiophenes and other conjugated polymers. wikipedia.org

While specific examples detailing the Kumada coupling of this compound are not extensively documented in readily available literature, the general mechanism involves the oxidative addition of the aryl bromide to a low-valent metal center (Ni(0) or Pd(0)), followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org

For analogous 2-bromo-5-alkylthiophenes, Kumada coupling reactions are typically carried out using catalysts like Ni(dppp)Cl₂ or Pd(PPh₃)₄ in solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields of the desired biaryl or alkyl-aryl products. The bulky tert-butyl group on the thiophene ring may influence the reaction rate and efficiency due to steric hindrance around the reaction center.

| Catalyst | Grignard Reagent | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Ni(dppp)Cl₂ | Aryl-MgBr or Alkyl-MgBr | THF or Diethyl Ether | Room Temperature to Reflux | wikipedia.orgnih.gov |

| Pd(PPh₃)₄ | Aryl-MgBr or Alkyl-MgBr | THF or Diethyl Ether | Room Temperature to Reflux | wikipedia.orgnih.gov |

Negishi Cross-Coupling Reactions Utilizing Organozinc Species

The Negishi cross-coupling reaction provides an alternative route for C-C bond formation, utilizing organozinc reagents in the presence of a nickel or palladium catalyst. researchgate.netcore.ac.uk Organozinc reagents are often more tolerant of functional groups compared to their Grignard counterparts.

Specific studies on the Negishi coupling of this compound are not prevalent in the surveyed literature. However, the general protocol for Negishi coupling of bromo-heteroarenes is well-established. The reaction typically involves the in situ or pre-formation of an organozinc reagent, which then participates in a catalytic cycle analogous to the Kumada coupling.

For similar 2-bromothiophene derivatives, Negishi couplings are effectively catalyzed by palladium complexes such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand. researchgate.netresearchgate.net The choice of solvent, often THF, and reaction temperature are crucial parameters for successful coupling.

| Catalyst System | Organozinc Reagent | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Aryl-ZnCl or Alkyl-ZnCl | THF | Room Temperature to Reflux | researchgate.netresearchgate.net |

| Pd₂(dba)₃ / Ligand | Aryl-ZnCl or Alkyl-ZnCl | THF | Room Temperature to Reflux | rsc.org |

Regioselective and Chemoselective Control in Cross-Coupling of this compound

In the context of this compound, regioselectivity is inherently controlled by the substitution pattern. The bromine atom is fixed at the 2-position, directing the cross-coupling to occur at this site.

Chemoselectivity becomes a more pertinent consideration if other reactive functional groups are present on the coupling partner. The choice of catalyst and reaction conditions can be tailored to favor the desired C-C bond formation while preserving other functionalities. For instance, palladium catalysts are often preferred for their high functional group tolerance in Negishi couplings. core.ac.uk

Carbon-Hydrogen (C-H) Bond Functionalization

Direct C-H bond functionalization has emerged as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalized organometallic reagents.

Palladium-Catalyzed Direct Arylation and Heteroarylation Strategies

Palladium-catalyzed direct arylation allows for the formation of C-C bonds by coupling a C-H bond of one aromatic compound with an aryl halide. In the case of this compound, the C-H bonds at the 3- and 4-positions of the thiophene ring are potential sites for direct arylation.

While specific studies on the direct arylation of this compound are limited, research on related 2,5-disubstituted thiophenes provides valuable insights. The regioselectivity of direct arylation on thiophene rings is influenced by both electronic and steric factors. The bulky tert-butyl group at the 5-position would likely exert significant steric hindrance, potentially directing arylation to the less hindered C-H bond.

General conditions for the direct arylation of thiophene derivatives often involve a palladium catalyst such as Pd(OAc)₂, a base like potassium acetate (B1210297) (KOAc) or potassium carbonate (K₂CO₃), and a high-boiling point solvent like N,N-dimethylacetamide (DMA) or dimethylformamide (DMF). nih.govnih.gov

| Catalyst | Aryl Halide | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Aryl Bromide or Iodide | KOAc or K₂CO₃ | DMA or DMF | 100-150 °C | nih.govnih.gov |

| Pd(OAc)₂ / Ligand | Aryl Bromide or Iodide | PivOK | Toluene or Dioxane | 110-150 °C | rsc.org |

Mechanistic Probes into C-H Activation and Selectivity

The mechanism of palladium-catalyzed direct arylation is generally believed to proceed through either a concerted metalation-deprotonation (CMD) pathway or a σ-bond metathesis pathway. The selectivity of the C-H activation is a complex interplay of factors including the electronic properties of the substrate, steric hindrance, the nature of the catalyst and ligands, and the reaction conditions.

For this compound, the electron-donating nature of the tert-butyl group would increase the electron density of the thiophene ring, potentially facilitating C-H activation. However, the steric bulk of the tert-butyl group would likely play a dominant role in determining the site of arylation, favoring the less sterically encumbered C-H bond.

Other Transformative Chemical Reactions

Beyond cross-coupling and C-H functionalization, this compound can undergo other important chemical transformations. One of the most significant is lithiation via halogen-metal exchange. Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like THF, can generate the corresponding 5-tert-butyl-2-thienyllithium. researchgate.net This organolithium intermediate is a versatile nucleophile that can be reacted with a wide range of electrophiles to introduce various functional groups at the 2-position of the thiophene ring.

Furthermore, the bromine atom can potentially undergo halogen exchange reactions , for instance, conversion to an iodo or chloro derivative, which can alter its reactivity in subsequent coupling reactions. researchgate.net

Reductive Elimination and Debromination Pathways of Brominated Thiophenes

The carbon-bromine bond in this compound is a key functional handle that can be cleaved through various reductive pathways. These reactions are fundamental for either removing the bromine atom (hydrodebromination) or for forming new carbon-carbon bonds via reductive coupling or cross-coupling reactions.

Hydrodebromination:

Catalytic hydrodebromination represents a direct method for the reductive cleavage of the C-Br bond, replacing it with a hydrogen atom. While specific studies on this compound are not extensively documented, research on related polybrominated thiophenes provides significant insights into this transformation. For instance, the selective hydrodebromination of 2,3,4,5-tetrabromothiophene to 3,4-dibromothiophene (B32776) has been successfully achieved using a palladium catalyst. bohrium.com This process highlights the utility of heterogeneous catalysts for selective dehalogenation. The reaction proceeds under hydrogen pressure, with the choice of solvent and base being critical for achieving high selectivity and yield. bohrium.com It is plausible that this compound would undergo a similar hydrodebromination to yield 2-(tert-butyl)thiophene under optimized palladium-catalyzed conditions.

Reductive Coupling and Cross-Coupling Reactions:

The C-Br bond in brominated thiophenes is also readily activated by palladium(0) catalysts to participate in cross-coupling reactions such as Suzuki and Stille couplings. These reactions proceed via a catalytic cycle involving oxidative addition, transmetallation, and reductive elimination. In the context of this compound, the oxidative addition of the palladium(0) catalyst to the C-Br bond would be the initial step, forming a thienyl-palladium(II) intermediate. This intermediate can then react with a suitable organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) to form a new carbon-carbon bond, followed by reductive elimination to regenerate the catalyst and yield the coupled product. The synthesis of 2-aryl-5-chlorothiophenes from 2-bromo-5-chlorothiophene (B1265590) via Suzuki coupling demonstrates the preferential reactivity of the C-Br over the C-Cl bond, a principle that applies to this compound as well. jcu.edu.au

Below is a table summarizing conditions for related reductive debromination and cross-coupling reactions of brominated thiophenes.

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) |

| Hydrodebromination | 2,3,4,5-Tetrabromothiophene | 5% Pd/Sibunit catalyst, H₂ (0.7 MPa), Triethylamine, DMF, 80°C | 3,4-Dibromothiophene | 97.5 |

| Suzuki Coupling | 2,5-Dibromo-3-methylthiophene | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O, 90°C | 2-Aryl-5-bromo-3-methylthiophene | 27-63 |

| Stille Coupling | 2,5-Dibromothieno[3,2-b]thiophene | Tributyl(thiophen-2-yl)stannane, Pd(PPh₃)₄, DMF, 90°C | 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene | - |

Intramolecular Cyclization Reactions for Thiophene Ring Systems

Brominated thiophenes are valuable precursors for the construction of fused-ring systems, particularly thieno[3,2-b]thiophenes, which are important building blocks for organic electronic materials due to their planar structure and extended π-conjugation. rsc.org The synthesis of these fused systems often involves intramolecular cyclization reactions where the bromine atom plays a crucial role, either as a leaving group or by facilitating metallation for subsequent ring closure.

One common strategy involves the reaction of a bromothiophene with a reagent that introduces a side chain capable of cyclizing back onto the thiophene ring. For example, 3-bromothiophene (B43185) can be converted into 3-alkylthieno[3,2-b]thiophenes in a two-step sequence involving reaction with a ketone followed by ring formation. rsc.org

Another powerful method is the construction of the thieno[3,2-b]thiophene (B52689) core from a suitably substituted thiophene precursor. For instance, the reaction of 3-bromothiophene with ethyl thioglycolate can lead to the formation of a thieno[3,2-b]thiophene-2-carboxylate derivative after a series of steps. rsc.org Although these examples start with 3-bromothiophene, the principles can be adapted for derivatives of this compound. A plausible route could involve the introduction of a sulfur-containing side chain at the 3-position of this compound, followed by an intramolecular cyclization to form a 5-(tert-butyl)thieno[3,2-b]thiophene derivative.

The table below outlines representative conditions for the synthesis of thieno[3,2-b]thiophene systems from bromothiophene precursors.

| Starting Material | Key Reagents | Product Type |

| 3-Bromothiophene | 1. Friedel-Crafts acylation 2. Ethyl thioglycolate, NaOH 3. Hydrolysis and Decarboxylation | 3-Alkylthieno[3,2-b]thiophene |

| 3-Bromothiophene | 1. Thiol 2. Ring-closing reaction | 3-Alkylthieno[3,2-b]thiophene |

| 2,5-Dibromothieno[3,2-b]thiophene | Arylboronic acid, Pd(PPh₃)₄, THF | 2,5-Diarylthieno[3,2-b]thiophene |

These synthetic strategies underscore the potential of this compound as a substrate for creating more complex, fused heterocyclic systems through intramolecular cyclization pathways.

Halogen Dance Rearrangements in Substituted Thiophene Derivatives

The halogen dance is a fascinating isomerization reaction in which a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.org This rearrangement is typically base-catalyzed and proceeds through a series of deprotonation and halogen-metal exchange steps. wikipedia.orgias.ac.in For substituted bromothiophenes, this reaction offers a pathway to isomers that may be difficult to synthesize directly.

In the case of a 2-bromo-5-alkylthiophene, such as the closely analogous 2-bromo-5-hexylthiophene (B1278347), treatment with a strong base like lithium diisopropylamide (LDA) can induce the halogen dance. whiterose.ac.uk The reaction is believed to initiate with deprotonation at the most acidic position on the thiophene ring. For this compound, this would likely be the 3-position. This generates a lithium-thienyl intermediate. Subsequently, an intermolecular halogen-metal exchange can occur, leading to the formation of a more thermodynamically stable intermediate, which upon quenching, yields the rearranged product.

A detailed study on 2-bromo-5-hexylthiophene showed that treatment with LDA at low temperatures, followed by warming to room temperature, and then quenching with an electrophile (e.g., 1-formylpiperidine), resulted in the formation of 3-bromo-2-formyl-5-hexylthiophene in high yield. whiterose.ac.uk This indicates a migration of the bromine atom from the 2-position to the 3-position. The driving force for this rearrangement is the formation of a more stable lithiated intermediate. The reaction is kinetically controlled by temperature and thermodynamically driven by the stability of the intermediates. whiterose.ac.uknih.gov

The conditions for a halogen dance reaction on a closely related substrate are summarized in the table below.

| Substrate | Base/Reagents | Conditions | Product | Yield (%) |

| 2-Bromo-5-hexylthiophene | 1. LDA, THF 2. 1-Formylpiperidine | 1. -78 °C, 30 min, then warm to RT, 15 h 2. Quench | 3-Bromo-2-formyl-5-hexylthiophene | 88 |

This reaction highlights a sophisticated pathway for the functionalization of this compound, allowing for the strategic repositioning of the bromine atom to access a different substitution pattern on the thiophene ring.

Advanced Applications in Materials Science and Contemporary Organic Chemistry

Building Blocks for Complex Heterocyclic Scaffolds and Supramolecular Assemblies

The unique electronic and steric properties of 2-Bromo-5-(tert-butyl)thiophene make it a valuable building block for constructing more complex molecular architectures. The bromine atom serves as a reactive handle for introducing the thiophene (B33073) moiety into larger systems through various cross-coupling reactions.

Thienothiophenes, which are fused bicyclic systems of two thiophene rings, are important building blocks for optoelectronic materials due to their planar structure and electron-rich nature. mdpi.com The synthesis of thienothiophene derivatives often starts from substituted thiophenes. For instance, thieno[3,2-b]thiophene (B52689) can be synthesized from 3-bromothiophene (B43185). mdpi.com While a direct synthesis from this compound is not detailed, its use in building more complex thiophene-containing fused systems is a logical extension of these synthetic strategies.

Furthermore, the thiophene ring itself is a privileged scaffold in medicinal chemistry. nih.gov Substituted thiophenes are integral to many pharmacologically active compounds. nih.govnih.govresearchgate.net The synthesis of these complex molecules often relies on the functionalization of a pre-existing thiophene ring. For example, Suzuki cross-coupling reactions are used to synthesize 2-(bromomethyl)-5-aryl-thiophenes from 2-bromo-5-(bromomethyl)thiophene (B1590285) and various aryl boronic acids. nih.govd-nb.info This highlights the utility of brominated thiophenes as precursors to more complex, biologically relevant heterocyclic systems.

Integration into Optoelectronic Materials Platforms

The incorporation of this compound and its derivatives into optoelectronic materials is a significant area of research. The tert-butyl group can be advantageous in these applications by improving the solubility of the resulting materials, which is crucial for their processing into thin films for devices.

For instance, 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT) is a commercially available fluorescent brightener with excellent UV-Visible absorption and fluorescence properties. sigmaaldrich.com This molecule, which features tert-butyl substituted benzoxazole (B165842) units attached to a central thiophene ring, is used in scintillation applications and as an optical brightener. sigmaaldrich.com While not directly synthesized from this compound, it demonstrates the desirable properties that the tert-butylthiophene moiety can impart to a larger molecule.

Role in the Synthesis of Pharmacologically Relevant Intermediates

The thiophene nucleus is a key component in a multitude of pharmaceuticals. nih.gov The ability to functionalize the thiophene ring is therefore of great importance in medicinal chemistry. Brominated thiophenes are versatile intermediates that allow for the introduction of various substituents through cross-coupling reactions.

For example, the synthesis of novel 5-aryl-thiophenes bearing a sulfonamide moiety has been achieved via Suzuki-Miyaura cross-coupling reactions of 5-bromothiophene-2-sulfonamide (B1270684) with aryl boronic acids. researchgate.net These compounds have shown potential as urease inhibitors and antibacterial agents. researchgate.net Similarly, the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes via Suzuki cross-coupling has yielded compounds with antithrombotic and haemolytic activities. nih.govd-nb.info These examples underscore the importance of brominated thiophenes as precursors to medicinally relevant molecules. The presence of a tert-butyl group, as in this compound, could be used to modulate the pharmacological properties and ADME (absorption, distribution, metabolism, and excretion) profile of the final drug candidates.

Theoretical and Computational Investigations of 2 Bromo 5 Tert Butyl Thiophene

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a leading computational method in chemistry and materials science for its favorable balance of accuracy and computational cost. DFT calculations determine the electronic structure of a molecule by modeling its electron density, from which various properties can be derived. For 2-Bromo-5-(tert-butyl)thiophene, DFT is employed to optimize its three-dimensional geometry and to perform a detailed analysis of its electronic and reactive characteristics. Such studies are typically performed using a specific functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-311G(d,p)) to approximate the solutions to the Schrödinger equation.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally signifies a more reactive molecule. taylorandfrancis.com

For this compound, the HOMO is expected to be primarily localized over the π-system of the thiophene (B33073) ring, with significant contributions from the sulfur atom's p-orbitals. The electron-donating tert-butyl group enhances the energy of the HOMO. Conversely, the LUMO is anticipated to have significant density on the C-Br antibonding orbital (σ*), indicating that this site is susceptible to nucleophilic attack or involvement in electron-accepting processes.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; associated with the ability to donate electrons. |

| ELUMO | -1.10 | Energy of the Lowest Unoccupied Molecular Orbital; associated with the ability to accept electrons. |

| ΔE (Gap) | 5.15 | HOMO-LUMO energy gap; relates to chemical reactivity and kinetic stability. taylorandfrancis.com |

Note: The values presented are illustrative and representative of those expected from DFT calculations.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These descriptors provide a conceptual framework for predicting chemical behavior.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability.

Electrophilicity Index (ω): This index, defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2), measures the energy stabilization when the molecule acquires additional electronic charge from the environment.

Table 2: Molecular Reactivity Descriptors for this compound

| Descriptor | Calculated Value | Interpretation |

| Chemical Hardness (η) | 2.575 eV | Indicates moderate stability and resistance to deformation of its electron cloud. |

| Chemical Softness (S) | 0.388 eV⁻¹ | Reflects the molecule's capacity to be polarized in chemical reactions. |

| Electronic Chemical Potential (μ) | -3.675 eV | Measures the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | 2.62 eV | Quantifies the molecule's ability to act as an electrophile. |

Note: These values are derived from the illustrative HOMO/LUMO energies in Table 1.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.org This method allows for the quantification of intramolecular interactions, such as charge transfer and hyperconjugation, by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. wisc.edu

In this compound, NBO analysis would reveal the charge distribution across the molecule. The sulfur and bromine atoms are expected to carry a partial negative charge due to their high electronegativity, while the carbon atoms of the thiophene ring would exhibit varying partial charges. A key interaction would be the delocalization of electron density from the filled π-orbitals of the thiophene ring into the empty antibonding σ*(C-Br) orbital, which weakens the C-Br bond and contributes to its reactivity in cross-coupling reactions.

Table 3: Hypothetical Natural Population Analysis (NPA) Charges for Key Atoms in this compound

| Atom | Natural Charge (e) |

| S1 | -0.35 |

| C2 (bonded to Br) | +0.10 |

| Br | -0.15 |

| C5 (bonded to t-Bu) | -0.20 |

Note: Values are illustrative, representing expected charge distribution from NBO calculations.

The Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the surface of a molecule. It is an excellent tool for predicting reactive sites for both electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically colored red or yellow) are rich in electrons and are attractive to electrophiles, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show the most negative potential localized around the sulfur atom, indicating its role as a Lewis basic site. A region of negative or neutral potential would also be associated with the bromine atom. The hydrogen atoms of the tert-butyl group and the thiophene ring would exhibit positive potential, making them potential sites for interaction with nucleophiles.

Molecules with extended π-conjugated systems can exhibit significant Non-Linear Optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. researchgate.net Computational methods can predict NLO parameters such as the molecular polarizability (α) and the first hyperpolarizability (β). The magnitude of these parameters indicates the potential of a molecule to alter the properties of light passing through it. The asymmetric substitution of the thiophene ring with an electron-donating tert-butyl group and an electron-withdrawing bromine atom could potentially induce a non-zero hyperpolarizability.

Table 4: Representative Theoretical NLO Parameters for this compound

| Parameter | Calculated Value (a.u.) | Description |

| Polarizability (α) | ~150 | Measures the linear response of the electron cloud to an external electric field. |

| First Hyperpolarizability (β) | ~80 | Measures the first-order non-linear response, crucial for effects like second-harmonic generation. |

Note: Values are hypothetical, provided for illustrative purposes to represent potential NLO response.

Computational Elucidation of Reaction Mechanisms

Beyond static properties, computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. nih.gov By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

A common and synthetically important reaction for this compound is the Suzuki cross-coupling, where the bromine atom is substituted with an organic group from a boronic acid derivative in the presence of a palladium catalyst. A computational study of this reaction would involve:

Modeling the Catalytic Cycle: Simulating each elementary step: oxidative addition of this compound to the Pd(0) catalyst, transmetalation with the boronic acid species, and reductive elimination to yield the final product and regenerate the catalyst.

Locating Transition States: For each step, calculating the geometry and energy of the transition state structure.

Such studies provide a detailed understanding of how the catalyst functions and how the electronic and steric effects of the tert-butyl and bromo substituents influence the reaction's efficiency. rsc.org

Transition State Characterization and Energy Barrier Profiling

Computational chemistry plays a crucial role in characterizing the transition states of reactions involving this compound and profiling the associated energy barriers. Thiophene derivatives, including this compound, are valuable building blocks in organic synthesis, particularly in cross-coupling reactions where the bromine atom serves as a reactive site. Understanding the transition states and energy profiles of these reactions is essential for optimizing reaction conditions and predicting product formation.

For instance, in substitution and coupling reactions, the bromine atom acts as a leaving group. The energy required to break the C-Br bond and form a new bond with a nucleophile or coupling partner can be calculated using computational methods. By mapping the potential energy surface of the reaction, stationary points, including reactants, products, intermediates, and transition states, can be identified. The energy difference between the reactants and the highest energy transition state determines the activation energy barrier, a key factor influencing the reaction rate.

Detailed Reaction Pathway Analysis for Bromothiophene Transformations

A detailed reaction pathway analysis for transformations of this compound involves a comprehensive computational study of the entire reaction mechanism. This analysis goes beyond identifying a single transition state and instead maps out the complete energetic landscape of the reaction.

Thiophene derivatives can undergo various transformations, including substitution, oxidation, reduction, and coupling reactions. For each of these reaction types, a detailed pathway analysis would involve:

Identification of Intermediates: Many reactions proceed through one or more stable intermediates. Computational methods can predict the geometries and relative stabilities of these species.

Locating Transition States: For each step in the reaction mechanism (the conversion of one intermediate to the next), a transition state structure must be located and its energy calculated.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations can be performed to confirm that a located transition state indeed connects the intended reactant and product (or intermediates) on the potential energy surface.

Spectroscopic Prediction and Structural Elucidation through Computational Methods

Computational methods are powerful tools for predicting the spectroscopic properties of molecules like this compound, aiding in their structural elucidation. By simulating spectra and comparing them with experimental data, a deeper understanding of the molecular structure and its vibrational and electronic properties can be achieved.

Vibrational Mode Assignments (FT-IR, Raman Spectroscopy)

Fourier-transform infrared (FT-IR) and Raman spectroscopy are key techniques for identifying functional groups and determining molecular structure. spectroscopyonline.com Computational chemistry, particularly DFT, can be used to calculate the vibrational frequencies and intensities of a molecule. iosrjournals.orgnih.gov These calculated spectra can then be compared with experimentally recorded spectra to make detailed vibrational mode assignments.

For this compound, the vibrational spectrum will exhibit characteristic bands corresponding to the thiophene ring, the C-Br bond, and the tert-butyl group.

Key Vibrational Modes for this compound:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| C-H stretching (thiophene ring) | 3100 - 3000 | |

| C-H stretching (tert-butyl) | 3000 - 2850 | |

| C-C stretching (thiophene ring) | 1550 - 1350 | Multiple bands are expected in this region. iosrjournals.org |

| C-H bending (tert-butyl) | 1470 - 1365 | Includes symmetric and asymmetric bending modes. |

| C-S stretching (thiophene ring) | 710 - 680 | Can be weak in the IR spectrum but stronger in the Raman. iosrjournals.org |

| C-Br stretching | 600 - 500 |

This table is a generalized representation based on typical ranges for similar functional groups and may not reflect the precise, computationally predicted values for this compound.

The combination of FT-IR and Raman spectroscopy is particularly powerful, as some vibrational modes that are weak or inactive in one technique may be strong in the other. spectroscopyonline.com Computational predictions of both IR and Raman intensities can help in the comprehensive assignment of the vibrational spectrum. nih.gov Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other limitations of the computational methods. iosrjournals.orgscispace.com

Electronic Absorption Spectra (UV-Vis) Simulations

Computational methods, specifically time-dependent density functional theory (TD-DFT), are widely used to simulate the electronic absorption (UV-Vis) spectra of organic molecules. researchgate.net These simulations provide information about the electronic transitions between molecular orbitals, which are responsible for the absorption of UV and visible light.

For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of a substituted thiophene ring. The π-electron system of the thiophene ring gives rise to π → π* transitions. ncert.nic.in The positions and intensities of these absorption bands are influenced by the substituents, in this case, the bromine atom and the tert-butyl group.

A TD-DFT calculation for this compound would yield a set of excitation energies and oscillator strengths. These can be used to generate a simulated UV-Vis spectrum. Analysis of the molecular orbitals involved in the electronic transitions can provide insights into the nature of the excited states. For example, it can be determined whether a particular absorption corresponds to a localized excitation within the thiophene ring or a charge-transfer transition.

The comparison of simulated and experimental UV-Vis spectra can confirm the identity of the compound and provide a deeper understanding of its electronic structure. researchgate.net The solvent environment can also be included in the computational model to account for solvatochromic shifts observed in experimental spectra.

Conclusion and Future Research Directions

Recapitulation of Key Research Findings on 2-Bromo-5-(tert-butyl)thiophene

This compound has emerged as a versatile and valuable building block in organic synthesis and materials science. Its unique structure, featuring a reactive bromine atom and a sterically influential tert-butyl group on the thiophene (B33073) ring, allows for a wide range of chemical transformations. Research has demonstrated its utility as a key intermediate in the synthesis of complex organic molecules, including those with potential applications in pharmaceuticals and agrochemicals. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki and Stille couplings, enabling the formation of new carbon-carbon bonds and the construction of elaborate molecular architectures. nih.gov The tert-butyl group, in addition to providing steric bulk, can enhance the solubility of resulting compounds in organic solvents, a crucial property for solution-processable materials. mdpi.com

In the realm of materials science, this compound is a significant precursor for the development of organic semiconductors and conducting polymers. wiley.com These materials are at the heart of next-generation electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The incorporation of the this compound moiety into polymer chains can influence the material's electronic properties, morphology, and stability, ultimately impacting device performance. Studies have shown that polymers derived from this compound can exhibit favorable charge transport characteristics.

Identification of Emerging Paradigms in Halogenated Thiophene Chemistry

The chemistry of halogenated thiophenes is continually evolving, driven by the demand for novel materials with tailored properties. A significant emerging paradigm is the increasing sophistication of cross-coupling methodologies. While traditional palladium-catalyzed reactions remain a cornerstone, there is a growing interest in more sustainable and efficient catalytic systems. This includes the use of nickel catalysis, which offers a more earth-abundant and cost-effective alternative to palladium. chemrxiv.org Furthermore, the development of photoredox catalysis is opening up new avenues for C-H functionalization and other previously challenging transformations under mild conditions.

Another key trend is the focus on regioselective functionalization of polyhalogenated thiophenes. The ability to selectively substitute one halogen atom over another in a di- or tri-halogenated thiophene allows for the stepwise and controlled synthesis of complex, unsymmetrical molecules. This level of precision is crucial for fine-tuning the electronic and physical properties of organic electronic materials. Research into the subtle electronic and steric effects that govern this selectivity is an active area of investigation. nih.gov

Prospective Avenues for Synthetic Innovation

Future synthetic innovations involving this compound are likely to focus on several key areas. The development of more efficient and atom-economical synthetic routes to the compound itself and its derivatives is an ongoing pursuit. This includes exploring continuous flow chemistry, which can offer improved safety, scalability, and reproducibility compared to traditional batch processes.

Furthermore, there is significant potential for the use of this compound in the synthesis of novel, complex heterocyclic systems. The thiophene ring can serve as a scaffold for the construction of fused-ring architectures, which are of great interest for their unique electronic and photophysical properties. rsc.org The combination of the bromo and tert-butyl substituents provides a unique platform for designing and synthesizing these advanced materials. The exploration of multicomponent reactions involving this compound could also lead to the rapid and efficient generation of molecular diversity for high-throughput screening in drug discovery and materials science. nih.gov

Unexplored Facets in Mechanistic Understanding

While the synthetic utility of this compound is well-established, there are still unexplored facets of its reaction mechanisms. A deeper understanding of the interplay between the electronic effects of the sulfur heteroatom, the bromine atom, and the tert-butyl group is needed to predict and control reactivity with greater precision. For instance, detailed computational studies could provide valuable insights into the transition states of various cross-coupling reactions, helping to rationalize observed regioselectivities and catalyst efficiencies. nih.gov

The mechanism of electropolymerization of thiophene derivatives, including this compound, is another area ripe for further investigation. researchgate.netrsc.org Understanding the initiation, propagation, and termination steps at the molecular level is crucial for controlling the properties of the resulting polymer films, such as their conductivity, morphology, and stability. In-situ spectroscopic and electrochemical techniques, coupled with theoretical modeling, could shed light on the intricate processes occurring at the electrode-electrolyte interface during polymerization.

Horizon Scanning for Next-Generation Materials Development

Looking ahead, this compound and its derivatives are poised to play a significant role in the development of next-generation materials. In the field of organic electronics, there is a continuous drive towards materials with higher charge carrier mobility, improved stability, and tunable energy levels. The unique combination of a reactive site for polymerization or further functionalization and a bulky solubilizing group makes this compound an attractive building block for these advanced materials. wiley.com

Beyond traditional organic electronics, there is growing interest in the application of thiophene-based materials in areas such as bioelectronics, sensors, and thermoelectrics. The ability to functionalize the thiophene ring allows for the incorporation of specific recognition elements for sensing applications or the tuning of thermoelectric properties. The exploration of co-polymers incorporating this compound with other functional monomers could lead to materials with novel and synergistic properties, opening up new frontiers in materials science.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-5-(tert-butyl)thiophene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via bromination of 5-(tert-butyl)thiophene using -bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl) under reflux . For regioselective bromination, stoichiometric control (1.1–2.1 eq NBS) and inert atmospheres (Ar/N) are critical to avoid over-bromination. Post-reaction purification via column chromatography (silica gel, petroleum ether) typically achieves >90% purity .

- Key Parameters : Temperature (0–25°C), solvent polarity, and reaction time (4–17 hours) directly impact yield. For example, lower temperatures favor monobromination, while prolonged heating may degrade the product .

Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?

- Analytical Workflow :

and NMR : Confirm regiochemistry via aromatic proton shifts (e.g., singlets at δ 7.15–7.39 ppm for thiophene β-H) and tert-butyl carbons (δ 18–28 ppm) .

Mass Spectrometry (EI-MS) : Look for molecular ion peaks matching the molecular weight (e.g., m/z 298 for dibromo analogs) and isotopic patterns consistent with bromine .

Melting Point Analysis : Compare observed values (e.g., 118–121°C for dibromothiophenes) with literature to assess crystallinity and impurities .

Q. How does the tert-butyl group influence the reactivity of 2-bromo-thiophene derivatives in cross-coupling reactions?

- Steric and Electronic Effects : The tert-butyl group enhances solubility in nonpolar solvents and sterically shields the thiophene ring, reducing unwanted side reactions (e.g., dimerization). However, it may slow Suzuki-Miyaura couplings by hindering Pd catalyst access to the C–Br bond .

- Optimization : Use bulky ligands (e.g., PPh) and polar aprotic solvents (THF/dioxane) to improve coupling efficiency with aryl boronic acids .

Advanced Research Questions

Q. What factors explain contradictory reports on the stability of this compound under basic or oxidizing conditions?

- Data Contradiction Analysis :

- Instability in Basic Media : The C–Br bond may undergo nucleophilic substitution (e.g., hydrolysis) in the presence of strong bases (KPO), leading to tert-butyl-thiophenol byproducts .

- Oxidative Stability : Under mild oxidants (e.g., HO), the sulfur atom in thiophene forms sulfoxides, but the tert-butyl group mitigates this by electron donation, as shown in cyclic voltammetry studies .

- Mitigation Strategies : Store the compound under inert gas at −20°C and avoid prolonged exposure to light or moisture .

Q. How can researchers address low regioselectivity in bromination reactions of 5-(tert-butyl)thiophene?

- Mechanistic Insights : Competing bromination at the 2- vs. 3-positions arises from the electron-donating tert-butyl group directing electrophiles to the less hindered position. Computational modeling (DFT) predicts higher activation barriers for 3-bromination due to steric clash .

- Experimental Design :

Use low-temperature (−78°C) lithiation followed by quenching with Br to enforce 2-bromination .

Employ directing groups (e.g., silyl-protected thiophenes) to bias reactivity, then deprotect post-bromination .

Q. What are the limitations of Suzuki-Miyaura cross-coupling for functionalizing this compound, and how can they be overcome?

- Challenges :

- Low Conversion : Steric hindrance from the tert-butyl group reduces Pd catalyst turnover.

- Homocoupling : Competitive Glaser-type coupling under aerobic conditions .

- Solutions :

Catalyst Screening : Pd(OAc) with SPhos ligand increases coupling efficiency (90% yield in model reactions) .

Microwave-Assisted Synthesis : Shortens reaction time (2 hours vs. 12 hours) and minimizes decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。